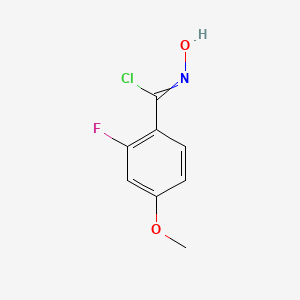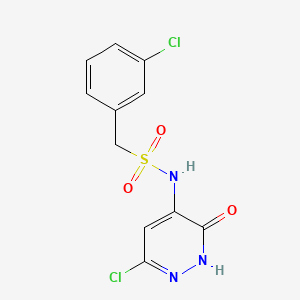
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate is a chemical compound that features a pyrazine ring substituted with a methyl ester group and a Boc-protected piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and diketones.
Introduction of the Boc-Protected Piperidine: The Boc-protected piperidine moiety can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected piperidine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(4-piperidyl)pyrazine-2-carboxylate: Lacks the Boc protection, making it more reactive but less stable.
Ethyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(1-Boc-4-piperidyl)pyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring, altering its electronic properties.
Uniqueness
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate is unique due to its combination of a Boc-protected piperidine moiety and a pyrazine ring, which provides a balance of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C16H23N3O4 |
|---|---|
Poids moléculaire |
321.37 g/mol |
Nom IUPAC |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-7-5-11(6-8-19)12-9-18-13(10-17-12)14(20)22-4/h9-11H,5-8H2,1-4H3 |
Clé InChI |
RNISKILYMTYENR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)


![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)





![ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13684564.png)

